2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride
CAS No.: 35086-95-4
Cat. No.: VC11662258
Molecular Formula: C9H13Cl2NO
Molecular Weight: 222.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35086-95-4 |
|---|---|
| Molecular Formula | C9H13Cl2NO |
| Molecular Weight | 222.1 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound consists of a propan-1-ol backbone substituted at the second carbon with an amino group and at the first carbon with a 4-chlorophenyl moiety. The hydrochloride salt forms via protonation of the amine group, yielding a crystalline solid with improved handling properties. The chlorine atom at the para position of the phenyl ring influences electronic distribution, enhancing the compound’s lipophilicity and potential receptor-binding affinity.
Physicochemical Properties
Critical parameters derived from experimental data include:
| Property | Value |
|---|---|
| Molecular Formula (Base) | |
| Molecular Weight | 222.112 g/mol |
| Melting Point | 244–245°C |
| Exact Mass | 221.037415 g/mol |
| LogP | 3.22 |
| PSA | 46.25 Ų |
The hydrochloride form increases molecular weight by 36.46 g/mol (addition of HCl). The high melting point suggests strong ionic interactions in the crystalline lattice .
Synthesis and Manufacturing
Synthetic Pathways
The base compound is typically synthesized via a two-step process:
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Ring-Opening Addition: Propylene oxide reacts with hydrochloric acid (15–38% concentration) at −5–85°C to yield β-chloropropanol. This step avoids solvents, improving atom economy .
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Ammonolysis: β-chloropropanol undergoes reaction with excess liquid ammonia catalyzed by alkali metal halides (e.g., KI or KBr) at 50–200°C. The hydrochloride salt forms by treating the free base with HCl gas or aqueous hydrochloric acid.
Key reaction conditions:
| Parameter | Optimal Range |
|---|---|
| Temperature (Step 1) | 55–60°C |
| Temperature (Step 2) | 80–140°C |
| Catalyst | KI/KBr (1–5 mol%) |
| Ammonia Ratio | 1:15–25 (β-chloropropanol:NH₃) |
This method avoids expensive catalysts like Raney nickel, reducing production costs by ~40% compared to traditional reduction routes .
Yield Optimization
Pharmacological and Biological Activity
Hypothesized Applications
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Antidepressants: As a norepinephrine reuptake inhibitor (structural similarity to atomoxetine).
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Antihypertensives: Potential α-adrenergic receptor modulation.
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Antimicrobials: Chlorinated aromatics often disrupt microbial cell membranes.
Further in vitro assays are required to validate these hypotheses.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
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Beta-blockers: Via alkylation of the amine group.
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Antipsychotics: Functionalization of the aromatic ring.
Chiral Resolution
Its stereogenic centers make it valuable for preparing chromatographic stationary phases to separate enantiomers in racemic mixtures.
Future Research Directions
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Pharmacokinetic Studies: Assess absorption, distribution, and metabolism in model organisms.
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Target Identification: High-throughput screening against receptor libraries.
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Process Intensification: Continuous-flow reactors to enhance ammonolysis efficiency.
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